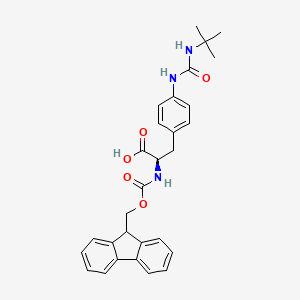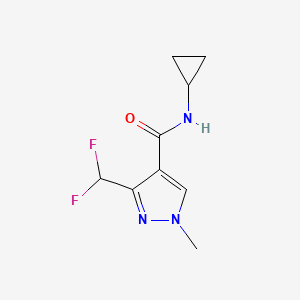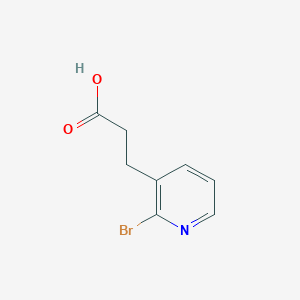![molecular formula C13H17FN2O5 B2572215 1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid CAS No. 2415520-16-8](/img/structure/B2572215.png)
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid is a chemical compound with potential therapeutic applications. It is a cyclobutane-based molecule that has been synthesized using various methods.
Scientific Research Applications
Structural Insights
Crystallography and Configurational Studies : Studies have elucidated the crystal structures and conformations of compounds containing cyclobutane rings, highlighting the importance of structural configuration in dictating the properties and reactivity of such molecules. For example, the analysis of oxime derivatives incorporating cyclobutane rings revealed specific puckering and conformational preferences that influence the formation of two-dimensional networks through hydrogen bonding interactions (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005). Similarly, the structural characterization of cyclobutanecarboxylic acids has provided insights into the puckered nature of cyclobutane rings and the impact of substituents on molecular geometry (Reisner, Korp, Bernal, & Fuchs, 1983).
Synthetic Applications
Ligand Preparation and Metal Complexation : Research on oxalic acid and related cyclobutane derivatives as capping ligands for gold colloids has shown that the configuration of these ligands significantly affects colloid aggregation. This has implications for the synthesis of nanoparticles and their stability in various media (Li, Huang, & Li, 2005). Additionally, the creation of Schiff base ligands from cyclobutane and thiazole rings for the formation of metal complexes opens avenues in antimicrobial applications, showcasing a direct application of these compounds in creating biologically active materials (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Material Science Applications
Photophysical Properties and Fluorophore Development : The exploration of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through the oxidative Pictet-Spengler cyclization strategy, demonstrates the potential of cyclobutane derivatives in developing fluorescent probes. These compounds exhibit unique optical properties, making them candidates for biomedical imaging and analytical applications (Park, Kwon, Lee, & Kim, 2015).
Properties
IUPAC Name |
1-[[2-(2-fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.C2H2O4/c12-9-4-1-2-5-10(9)14-13-8-11(15)6-3-7-11;3-1(4)2(5)6/h1-2,4-5,13-15H,3,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCFUUTJXKNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNNC2=CC=CC=C2F)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B2572134.png)



![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)
![N-(3-methanesulfonamidophenyl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide](/img/structure/B2572143.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2572146.png)





